molecular formula C8H14N4O B2664130 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole CAS No. 1574316-58-7

5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole

Cat. No.: B2664130
CAS No.: 1574316-58-7
M. Wt: 182.227
InChI Key: FQPUCUWIPIAGLD-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole is a compound that features an azido group attached to a dihydro-1,2-oxazole ring

Preparation Methods

The synthesis of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method involves the use of a 4’,5’-unsaturated nucleoside as the starting material, which undergoes azido functionalization . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and copper catalysts for click chemistry reactions . Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole involves the reactivity of the azido group. The azido group can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making the compound useful in bioorthogonal chemistry .

Comparison with Similar Compounds

Similar compounds to 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole include:

The uniqueness of this compound lies in its specific structure, which combines the azido group with a dihydro-1,2-oxazole ring, providing distinct reactivity and applications compared to other azido compounds.

Properties

IUPAC Name

5-(azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPUCUWIPIAGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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